4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate
Overview
Description
4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I.
Mechanism of Action
The mechanism of action of 4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate involves selective inhibition of RNA polymerase I. This enzyme is responsible for the transcription of ribosomal RNA, which is necessary for the synthesis of ribosomes and ultimately, protein synthesis. Inhibition of RNA polymerase I leads to decreased ribosomal RNA synthesis, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound selectively inhibits RNA polymerase I, which leads to decreased ribosomal RNA synthesis and ultimately, cell death. This compound has been shown to be effective in preclinical studies for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate in lab experiments include its selectivity for RNA polymerase I and its effectiveness in preclinical studies for the treatment of various types of cancer. However, the limitations of using this compound include its potential toxicity and the need for further investigation in clinical trials.
Future Directions
There are many future directions for the study of 4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate. Some potential areas of research include the development of more potent and selective inhibitors of RNA polymerase I, the investigation of the molecular mechanisms underlying the selective inhibition of RNA polymerase I, and the exploration of the potential use of this compound in combination with other cancer treatments. Additionally, further investigation is needed to determine the safety and efficacy of this compound in clinical trials.
Scientific Research Applications
4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate has been studied for its potential application in cancer treatment. This compound selectively inhibits RNA polymerase I, which is overexpressed in many types of cancer cells. Inhibition of RNA polymerase I leads to decreased ribosomal RNA synthesis and ultimately, cell death. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.C2H2O4/c20-17(19-10-12-21-13-11-19)16-6-8-18(9-7-16)14-15-4-2-1-3-5-15;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIKQFUZCXVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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